4-(2-butan-2-ylsulfanyl-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile
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Overview
Description
4-(2-butan-2-ylsulfanyl-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidoquinoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butan-2-ylsulfanyl-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrimidine derivative with a quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-butan-2-ylsulfanyl-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-butan-2-ylsulfanyl-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(2-butan-2-ylsulfanyl-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoquinoline Derivatives: These compounds share the pyrimidoquinoline core and exhibit similar biological activities.
Thiazole Derivatives: Known for their diverse biological activities, thiazole derivatives can be compared based on their structural similarities and functional properties.
Indole Derivatives: Indole-based compounds are widely studied for their pharmacological activities and can be compared in terms of their therapeutic potential.
Uniqueness
4-(2-butan-2-ylsulfanyl-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile is unique due to its specific structural features, such as the presence of a butylsulfanyl group and a benzonitrile moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-(2-butan-2-ylsulfanyl-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-3-12(2)29-22-25-20-19(21(28)26-22)17(14-9-7-13(11-23)8-10-14)18-15(24-20)5-4-6-16(18)27/h7-10,12,17H,3-6H2,1-2H3,(H2,24,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKBPCHACKETSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)SC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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